5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1305325-25-0
Cat. No.: VC3106199
Molecular Formula: C21H33ClN2Si2
Molecular Weight: 405.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305325-25-0 |
|---|---|
| Molecular Formula | C21H33ClN2Si2 |
| Molecular Weight | 405.1 g/mol |
| IUPAC Name | [5-chloro-6-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C21H33ClN2Si2/c1-15(2)26(16(3)4,17(5)6)24-12-10-18-14-19(22)20(23-21(18)24)11-13-25(7,8)9/h10,12,14-17H,1-9H3 |
| Standard InChI Key | UBCBTOYSRXSPKC-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)C#C[Si](C)(C)C)Cl |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=C(N=C21)C#C[Si](C)(C)C)Cl |
Introduction
5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of heterocyclic compounds, specifically a halogenated heterocycle. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic ring system consisting of a pyrrole and a pyridine ring fused together. The compound is further functionalized with a triisopropylsilyl group at the 1-position and a trimethylsilyl ethynyl group at the 6-position, along with a chlorine atom at the 5-position.
Synthesis and Preparation
The synthesis of 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the triisopropylsilyl and trimethylsilyl ethynyl groups. The specific conditions and reagents used may vary depending on the desired yield and purity of the final product.
Safety and Handling
Given its chemical structure, 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine should be handled with caution, as it may be sensitive to moisture and air. Proper storage in a dry, inert atmosphere is recommended, and handling should be performed in a well-ventilated area with appropriate protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume